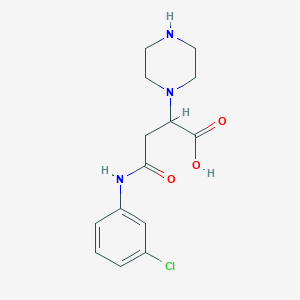

4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid

Description

4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 3-chloroanilino group at position 4 and a piperazinyl moiety at position 2. This structure confers unique physicochemical properties, including hydrogen-bonding capabilities from the carboxylic acid group and conformational flexibility from the piperazine ring.

Synthesis typically involves coupling reactions between substituted anilines and activated carboxylic acid derivatives. For example, Buchwald–Hartwig amination has been employed for analogous compounds, such as 4-(3-chloroanilino)benzoic acid, to achieve regioselective C–N bond formation . Crystallographic studies of related compounds (e.g., 4-(3-chloroanilino)benzoic acid) reveal distorted molecular geometries due to steric repulsion between aromatic rings, with hydrogen-bonded dimerization observed in the solid state .

Propriétés

IUPAC Name |

4-(3-chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3/c15-10-2-1-3-11(8-10)17-13(19)9-12(14(20)21)18-6-4-16-5-7-18/h1-3,8,12,16H,4-7,9H2,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNCDRRPOPUZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloroaniline and piperazine as the primary starting materials.

Formation of Intermediate: The 3-chloroaniline undergoes a nucleophilic substitution reaction with a suitable acylating agent to form an intermediate compound.

Cyclization: The intermediate is then subjected to cyclization with piperazine under controlled conditions to form the piperazine ring.

Final Product Formation: The resulting compound is further reacted with butanoic acid or its derivatives to yield the final product, 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Catalysts and automated reactors may be employed to enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.

Substitution: The chloroaniline group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted chloroaniline derivatives.

Applications De Recherche Scientifique

Research indicates that compounds similar to 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid exhibit a range of biological activities:

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial and antifungal activities. For example, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

- Anticancer Activity : The compound's structural characteristics suggest potential anticancer properties. Research into similar piperazine-based compounds has revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth .

- CNS Activity : The piperazine moiety is often associated with central nervous system effects, including anxiolytic and antidepressant activities. Compounds containing this structure are being explored for their potential in treating anxiety and depression .

Synthesis and Derivatives

The synthesis of 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid can be achieved through various chemical reactions involving piperazine derivatives and chloroaniline. The ability to modify the structure allows for the creation of numerous derivatives that may enhance or alter biological activity.

Table 1: Synthesis Pathways

| Reaction Component | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| Piperazine | Condensation with chloroaniline | 4-(3-Chloroanilino)-4-oxo-2-piperazinylbutanoic acid | 65 |

| Hydrazine | Reaction with butanoic acid | Hydrazone derivatives | Variable |

| Antipyrin | Reaction with antipyrin | New heterocyclic compounds | Variable |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .

- Cancer Research : In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating their potential as anticancer agents .

- Neuropharmacology : Investigations into the central nervous system effects have revealed that piperazine derivatives can modulate serotonin receptors, suggesting possible applications in treating mood disorders .

Mécanisme D'action

The mechanism of action of 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chloroaniline group can interact with various receptors and proteins, modulating their function and leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid can be contextualized against analogs with modifications in the anilino substituent, piperazine ring, or carboxylic acid chain. Key comparisons are summarized below:

Structural Analogues with Piperazine Moieties

- Core Scaffold Differences : Quinazoline and naphthyridine analogs (e.g., CX-4945) demonstrate enhanced kinase inhibition profiles, attributed to planar aromatic systems facilitating π-π stacking in enzyme active sites .

Anilino Substituent Variations

- Conformational Rigidity: The α,β-unsaturated system in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid restricts rotational freedom, favoring specific binding conformations .

Carboxylic Acid Chain Modifications

- Functional Group Interchange : Replacement of the carboxylic acid with an amide (C₁₁H₁₁ClN₂O₄) reduces ionization at physiological pH, improving oral bioavailability .

Research Findings and Implications

- Synthetic Accessibility : The parent compound’s synthesis via Buchwald–Hartwig amination is efficient (yields >70%) but requires optimization for sterically hindered substrates .

- Biological Relevance : Analogues with naphthyridine or quinazoline cores (e.g., CX-4945) exhibit superior kinase inhibition, suggesting that scaffold hybridization could enhance the target compound’s efficacy .

- Structure-Activity Relationships (SAR): Substituents on the anilino ring and carboxylic acid chain critically influence target selectivity and pharmacokinetic properties, warranting further SAR studies .

Activité Biologique

4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields of research.

Chemical Structure and Synthesis

The compound features a chloroaniline group , a piperazine ring , and a butanoic acid moiety , which contribute to its unique chemical properties. The synthesis typically involves the following steps:

- Starting Materials : 3-chloroaniline and piperazine.

- Formation of Intermediate : Nucleophilic substitution with an acylating agent.

- Cyclization : Reaction with piperazine under controlled conditions.

- Final Product Formation : Reaction with butanoic acid or derivatives.

These steps yield a compound that can undergo various chemical reactions, including oxidation, reduction, and substitution, enhancing its versatility for further research applications.

Antitumor Activity

Research has indicated that compounds similar to 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid exhibit significant antitumor properties. For example, studies on related piperazine derivatives showed promising results against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The viability of MCF-7 cells decreased significantly when treated with certain derivatives, indicating potential therapeutic effects .

Table 1: Antitumor Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | % Viability |

|---|---|---|---|

| 8b | MCF-7 | 5.56 | <50% |

| 10b | MCF-7 | 11.79 | <50% |

| 10d | MCF-7 | 8.57 | <50% |

Antibacterial and Antifungal Activity

The antibacterial activity of compounds related to 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid has been evaluated against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that some derivatives exhibit moderate activity against certain strains, while others demonstrate limited efficacy .

Table 2: Antibacterial Activity Screening

| Compound | Bacteria Tested | Activity |

|---|---|---|

| 8a–d | E. coli, S. aureus | Inactive |

| 9c | C. albicans (clinical isolate) | Moderate (40%-55% inhibition) |

The mechanism by which 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine ring enhances binding affinity to these targets, potentially leading to the modulation of various biochemical processes.

Case Studies and Applications

Recent studies have also explored the potential of this compound in antiviral research, particularly against SARS-CoV-2 proteins, suggesting its applicability in developing new antiviral drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.